2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FNO5S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Recognition in β-Lactams
Research on β-lactams, such as 4-phenyl sulfonyl 2-azetidinone, has shown that variations in crystal packing, influenced by hydrogen bonding and hydrophobic interactions, play a significant role in molecular recognition within this class of compounds. This insight can contribute to the development of β-lactam antibiotics with improved efficacy and specificity (Basak et al., 2004).
Design and Synthesis of Azetidinones
The design and synthesis of 2-azetidinones have attracted interest due to their biological and pharmacological potencies. Studies involving the synthesis of compounds derived from dimer of Apremilast emphasize the importance of sulfonamide rings and their derivatives, highlighting their medicinal and pharmaceutical significance. This research is crucial for the development of new therapeutic agents (Jagannadham et al., 2019).
Development of β-Lactam Antibiotics
The synthesis and evaluation of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids have demonstrated significant activity against Gram-negative bacteria, showcasing the potential for developing new classes of β-lactam antibiotics. This research is pivotal for addressing the rising challenge of antibiotic resistance (Woulfe & Miller, 1985).
Antimicrobial and Antitubercular Activities
Research into pyrimidine-azetidinone analogues has revealed their potential as antimicrobial and antitubercular agents. The synthesis of these compounds from the condensation of aromatic amines with N-phenylacetamide, followed by reactions with chloroacetyl chloride, has opened new avenues for the design and development of antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Anti-Inflammatory and Antioxidant Agents
The synthesis and biological evaluation of Schiff bases and 2-azetidinones derived from isonocotinyl hydrazone have shown promising results as potential antidepressant and nootropic agents. This research highlights the versatility of the 2-azetidinone skeleton in developing central nervous system active agents for therapeutic use (Thomas et al., 2016).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRGJORQBIQNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.